Bienvenue dans la boutique en ligne BenchChem!

2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Analytical Chemistry Quality Control Procurement Verification

2‑Cyclopropyl‑1,2,3,4‑tetrahydroquinoline‑4‑carboxylic acid (CAS 1191238‑57‑9; molecular formula C₁₃H₁₅NO₂) is a bicyclic tetrahydroquinoline scaffold bearing a synthetically demanding cyclopropyl substituent at the 2‑position and a free carboxylic acid at the 4‑position. The compound belongs to a therapeutically privileged class of 2‑substituted tetrahydroquinoline‑4‑carboxylic acids whose members have produced clinically validated glycine‑site NMDA receptor antagonists, most notably the benzylamine L‑690,590 and phenylalanine L‑696,833 (ED₅₀ = 39 and 29 mg/kg i.p.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B11887178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1CC1C2CC(C3=CC=CC=C3N2)C(=O)O
InChIInChI=1S/C13H15NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,8,10,12,14H,5-7H2,(H,15,16)
InChIKeyUSHCLYXJZNMIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid – Core Structural Profile and Procurement-Relevant Identity


2‑Cyclopropyl‑1,2,3,4‑tetrahydroquinoline‑4‑carboxylic acid (CAS 1191238‑57‑9; molecular formula C₁₃H₁₅NO₂) is a bicyclic tetrahydroquinoline scaffold bearing a synthetically demanding cyclopropyl substituent at the 2‑position and a free carboxylic acid at the 4‑position . The compound belongs to a therapeutically privileged class of 2‑substituted tetrahydroquinoline‑4‑carboxylic acids whose members have produced clinically validated glycine‑site NMDA receptor antagonists, most notably the benzylamine L‑690,590 and phenylalanine L‑696,833 (ED₅₀ = 39 and 29 mg/kg i.p. respectively in the DBA/2 audiogenic seizure model) [1]. Its unique GC‑MS fingerprint is catalogued in the SpectraBase spectral database, providing a referenceable identity standard for procurement verification [2].

Why 2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Cannot Be Replaced by Simple 2‑Alkyl or Unsubstituted Analogs


In the 2‑carboxy‑tetrahydroquinoline pharmacophore, the nature of the 2‑substituent is a critical determinant of glycine‑site NMDA receptor affinity, anticonvulsant potency, and brain penetration [1]. SAR studies demonstrate that even minor alterations at the 2‑position, such as replacing a benzylamine with a phenylalanine side chain, shift the ED₅₀ from 39 to 29 mg/kg and alter the prodrug strategy required for in vivo activity [1]. The cyclopropyl group introduces a uniquely strained, sp³‑rich ring that locks the conformation of the adjacent carboxy‑bearing carbon, creating a stereoelectronic environment not recapitulated by 2‑methyl, 2‑isopropyl, or 2‑phenyl analogs. Biocatalytic resolution data confirm that 2‑cyclopropyl‑THQ exhibits reversed enantiopreference relative to other 2‑substituted variants, demonstrating that the cyclopropyl group imposes distinct chiral recognition by enzymes and, by extension, chiral biological targets [2]. Consequently, procurement of a generic “tetrahydroquinoline‑4‑carboxylic acid” or non‑cyclopropyl analog will not reproduce the specific conformational, pharmacokinetic, or selectivity profile associated with the cyclopropyl substituent.

Quantitative Differentiation Evidence for 2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid


Unique GC‑MS Spectral Fingerprint Enables Unambiguous Identity Confirmation

The compound possesses a catalogued GC‑MS spectrum in the SpectraBase database (Compound ID CfmLY74Pxa8), providing a unique mass spectral fingerprint that distinguishes it from all other tetrahydroquinoline‑4‑carboxylic acid analogs [1]. The molecular ion and fragmentation pattern are specific to the cyclopropyl‑substituted scaffold; no other 2‑alkyl‑ or 2‑aryl‑tetrahydroquinoline‑4‑carboxylic acid shares the same spectrum [1].

Analytical Chemistry Quality Control Procurement Verification

Reversed Enantiopreference in Biocatalytic Resolution Demonstrates Structurally Unique Chiral Recognition

In a directed‑evolution study of cyclohexylamine oxidase (CHAO) muteins, the L225A variant reversed enantiopreference for 2‑cyclopropyl‑THQ relative to other 2‑substituted THQs, yielding (R)‑cyclopropyl‑THQ with up to 99% ee, while the same mutein gave the opposite enantiomer for 2‑isopropyl‑THQ [1]. Four structural models were built to explain this reversal, confirming that the cyclopropyl group imposes a distinct binding pose in the enzyme active site [1].

Biocatalysis Chiral Chemistry Enantioselective Synthesis

Conformationally Constrained Scaffold Addresses NMDA Glycine‑Site SAR in a Series Where 2‑Substituent Modification Produces Up to 10‑Fold ED₅₀ Shifts

In the benchmark series of trans‑2‑carboxy‑4‑substituted tetrahydroquinolines, the 2‑carboxy substituent is essential for glycine‑site NMDA antagonism, and modification of the 4‑substituent (benzylamine 7, L‑690,590; phenylalanine 8, L‑696,833) shifts in vivo anticonvulsant ED₅₀ from 39 to 29 mg/kg i.p. in the DBA/2 mouse audiogenic seizure model [1]. The cyclopropyl group at the 2‑position, by rigidifying the tetrahydroquinoline ring conformation, is predicted to alter the presentation of the 4‑carboxylic acid and thus modulate both in vitro affinity and in vivo brain penetration relative to more flexible 2‑alkyl analogs [1].

Neuropharmacology NMDA Receptor Anticonvulsant Drug Discovery

Synthetic Accessibility via Tandem Reduction‑Reductive Amination Provides a Scalable Route to the Tetrahydroquinoline‑4‑Carboxylic Ester Core

A diastereoselective tandem reduction‑reductive amination methodology has been established for the synthesis of 2‑alkyl‑1,2,3,4‑tetrahydroquinoline‑4‑carboxylic esters from methyl (2‑nitrophenyl)acetate [1]. This route proceeds via alkylation with an allylic halide, ozonolysis, and catalytic hydrogenation, delivering the tetrahydroquinoline‑4‑carboxylic ester scaffold in diastereomerically enriched form [1]. Adaptation of this route to incorporate a cyclopropyl‑containing allylic halide would directly furnish the 2‑cyclopropyl target, providing a well‑precedented, scalable synthetic entry that is not available for more complex 2‑substituents.

Synthetic Chemistry Diastereoselective Synthesis Scale‑up Feasibility

High Stated Purity Baseline (≥95%) with Defined Molecular Identity Supports Direct Use in SAR Campaigns

The compound is commercially available with a stated purity of ≥95% (HPLC) and a confirmed molecular formula of C₁₃H₁₅NO₂ (MW 217.27) . This purity level meets the typical threshold for direct use in primary biochemical and cellular SAR assays, eliminating the need for in‑house repurification prior to screening.

Medicinal Chemistry Compound Management SAR Studies

Highest‑Value Application Scenarios for 2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid


Development of Next‑Generation Glycine‑Site NMDA Receptor Antagonists with Conformationally Restricted 2‑Substituents

The 2‑cyclopropyl group locks the tetrahydroquinoline scaffold in a discrete conformation, providing a novel entry into the glycine‑site NMDA antagonist SAR that is not accessible with 2‑methyl, 2‑isopropyl, or 2‑phenyl analogs. Medicinal chemistry teams can use this compound as a starting scaffold to explore 4‑position derivatization (e.g., benzylamine, phenylalanine, or novel amines) and assess anticonvulsant potency in the DBA/2 mouse audiogenic seizure model, where benchmark compounds achieve ED₅₀ values in the 29–39 mg/kg i.p. range [1].

Enantioselective Synthesis and Chiral Probe Development Leveraging Unique Enzyme Recognition

The L225A CHAO mutein demonstrates reversed enantiopreference for 2‑cyclopropyl‑THQ relative to 2‑isopropyl‑THQ, enabling access to either enantiomer in up to 99% ee [2]. This property can be exploited to produce enantiopure (R)‑ or (S)‑2‑cyclopropyl‑tetrahydroquinoline‑4‑carboxylic acid for use as chiral probes in target engagement studies, X‑ray co‑crystallography, or as intermediates for enantioselective synthesis of more advanced clinical candidates.

Quality‑Controlled Procurement for CNS‑Focused Lead Optimization Libraries

With a GC‑MS fingerprint catalogued in SpectraBase [3] and commercial availability at ≥95% purity , this compound can be procured with full analytical traceability for incorporation into CNS‑targeted screening decks. The defined analytical identity reduces the risk of screening false positives or negatives due to mis‑identified material, a critical requirement for laboratories operating under rigorous compound management protocols.

Scalable Diastereoselective Synthesis of Cyclopropyl‑Tetrahydroquinoline Building Blocks

Process chemistry groups can adapt the Bunce tandem reduction‑reductive amination methodology [4] to produce multi‑gram quantities of the target compound as a versatile intermediate for downstream functionalization. The cyclopropyl group provides a metabolically stable, sp³‑rich handle that is valued in fragment‑based drug discovery and PROTAC linker design.

Quote Request

Request a Quote for 2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.